molecular formula C16H18ClN3O2 B2978830 N-(5-chloro-2-methylphenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide CAS No. 1251621-54-1

N-(5-chloro-2-methylphenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide

Cat. No.: B2978830
CAS No.: 1251621-54-1
M. Wt: 319.79
InChI Key: JIEPCKOIADNKLQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,6-dihydropyrimidin-4-one core, a privileged scaffold widely recognized for its diverse pharmacological potential. Compounds based on the dihydropyrimidine structure have been extensively studied for their wide range of biological activities, which may include antifungal, anticonvulsant, and kinase inhibition properties . The structure of this acetamide derivative includes an N-aryl acetamide moiety, a common feature in many bioactive molecules designed to interact with various enzymatic targets . The specific substitution pattern with chloro and methyl groups on the phenyl ring, combined with the ethyl and methyl groups on the dihydropyrimidine ring, makes it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key building block in the synthesis and optimization of new chemical entities, particularly in projects aimed at developing therapies for infectious diseases or central nervous system disorders . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c1-4-13-8-16(22)20(11(3)18-13)9-15(21)19-14-7-12(17)6-5-10(14)2/h5-8H,4,9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEPCKOIADNKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C)CC(=O)NC2=C(C=CC(=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: 5-chloro-2-methylbenzoic acid, ethyl acetoacetate, and urea.

    Step 1: Condensation of 5-chloro-2-methylbenzoic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate.

    Step 2: Cyclization of the intermediate with urea under acidic conditions to form the dihydropyrimidinone ring.

    Step 3: Acetylation of the resulting compound with acetic anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:

    Catalysts: Use of specific catalysts to improve reaction efficiency.

    Solvents: Selection of appropriate solvents to facilitate reactions and purifications.

    Temperature and Pressure: Control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions on the phenyl ring or the dihydropyrimidinone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under controlled conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Pharmaceuticals: Investigation of its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Materials Science: Exploration of its properties for use in the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties derived from the evidence:

Compound Name / ID (Source) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
N-(5-Chloro-2-methylphenyl)-... (Target) C₁₇H₁₉ClN₃O₂ 332.8* Not reported 5-Cl-2-MePh, 4-Et-2-Me-dihydropyrimidinone
8t C₂₀H₁₇ClN₄O₃S 428.5 Amorphous solid 5-Cl-2-MePh, oxadiazole-sulfanyl
5.6 C₁₃H₁₁Cl₂N₃O₂S 344.21 230–232 2,3-diClPh, 4-Me-dihydropyrimidinone
5.15 C₂₀H₁₈N₂O₃S 366.4 224–226 4-phenoxyPh, 4-Me-dihydropyrimidinone
Compound C₁₅H₁₇N₅O₆S₂ 439.5 Not reported 2-Me-5-sulfamoylPh, sulfanylpyrimidinone

*Theoretical calculation based on molecular formula.

Key Observations:

  • Substituent Effects on Solubility: The presence of polar groups (e.g., sulfamoyl in ’s compound) increases molecular weight and may enhance solubility, while hydrophobic substituents (e.g., ethyl in the target compound) likely reduce aqueous solubility .
  • Melting Points: Compounds with halogenated aryl groups (e.g., 5.6 with 2,3-dichlorophenyl) exhibit higher melting points (~230°C) compared to non-halogenated analogs (e.g., 5.15 at 224°C), suggesting stronger intermolecular interactions .

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(4-ethyl-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

  • Chemical Name : this compound
  • Molecular Formula : C24H24ClN3O2S
  • Molecular Weight : 453.98 g/mol
  • CAS Number : [Not provided in search results]

Structure

The compound contains a pyrimidine ring, which is known for various biological activities, including antimicrobial and antiviral effects. The presence of chlorine and methyl groups may influence its lipophilicity and biological interactions.

Antimicrobial Activity

Pyrimidine derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens:

  • Antibacterial : Pyrimidine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Antifungal : Some studies report antifungal activity against strains like Candida albicans and Aspergillus niger.
  • Antiviral : Certain pyrimidine compounds demonstrate efficacy against viruses such as HIV and influenza.

The mechanisms through which this compound exerts its effects may include:

  • Inhibition of Nucleic Acid Synthesis : By interfering with the synthesis of DNA or RNA in pathogens.
  • Enzyme Inhibition : Targeting specific enzymes critical for microbial survival or replication.

Structure–Activity Relationship (SAR)

The structure–activity relationship of similar compounds suggests that modifications in the substituents can enhance biological activity. For instance:

SubstituentEffect on Activity
ChlorineIncreases lipophilicity
MethylEnhances binding affinity
EthylModulates metabolic stability

Study 1: Antiviral Efficacy

A study published in MDPI evaluated a series of pyrimidine derivatives, including compounds structurally related to this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against influenza viruses, suggesting strong antiviral potential .

Study 2: Antimicrobial Properties

Research highlighted in a review on pyrimidines demonstrated that various derivatives possess broad-spectrum antimicrobial activity. The tested compounds showed significant inhibition zones against multiple bacterial strains, with some achieving zones greater than 16 mm .

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